Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
This compound serves as a precursor in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives are obtained when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH . The resulting compounds have a wide range of biological activities, including antiproliferative and antimicrobial effects.
Anti-inflammatory Applications
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used in the development of anti-inflammatory agents. Pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators . This includes the suppression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Antitumor Activity
Derivatives of this compound have shown promising results in antitumor applications. For instance, piritrexim, a derivative, has been found to inhibit dihydrofolate reductase (DHFR) and demonstrate significant antitumor effects on carcinosarcoma in rats .
Broad Therapeutic Potential
The pyrimidine scaffold, to which Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride contributes, is known for its therapeutic applications across various domains. These include antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Cyclin-dependent Kinase (CDK4) Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives, synthesized from this compound, act as inhibitors of cyclin-dependent kinase (CDK4), which is crucial in cell cycle regulation. These inhibitors are noteworthy for their potential in cancer therapy .
Antimicrobial and Antiviral Activities
The compound’s derivatives are also explored for their antimicrobial and antiviral activities. They are part of a class of compounds that have been effective against a variety of microbial and viral pathogens, contributing to the development of new treatments for infectious diseases .
Safety and Hazards
According to Sigma-Aldrich, the compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . The compound is classified as Eye Irrit. 2, indicating that it causes eye irritation .
properties
IUPAC Name |
methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIJOWUQDFPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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